molecular formula C12H9ClN2O4 B6386022 5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261910-57-9

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6386022
CAS No.: 1261910-57-9
M. Wt: 280.66 g/mol
InChI Key: LOKBOGHCSUJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorinated and methoxycarbonylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the chlorination of a methoxycarbonyl-substituted benzene derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, reagent addition, and product isolation is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The chlorinated phenyl group and the dihydroxypyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 3-Chloro-4-methoxycarbonylbenzoic acid
  • tert-Butyl 4-(3-chloro-4-methoxycarbonylphenyl)-1-piperazinecarboxylate

Uniqueness

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific substitution pattern and the presence of both a chlorinated phenyl group and a dihydroxypyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-11(17)7-3-2-6(4-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKBOGHCSUJUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.